N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
説明
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-4-28-20-11-10-18(14-19(20)22)29(26,27)23-12-13-25-16(3)21(15(2)24-25)17-8-6-5-7-9-17/h5-11,14,23H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRBLXCYZFWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is C_{20}H_{24}F_N_3O_3S, with a molecular weight of approximately 395.48 g/mol. The compound features a pyrazole ring, an ethyl linker, and a sulfonamide group, which contribute to its unique pharmacological properties.
The biological activity of this compound is believed to derive from its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of the sulfonamide group enhances its ability to inhibit enzyme activity, particularly those involved in bacterial metabolism and inflammatory pathways.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that similar pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 18 | 62.5 |
| 10c | P. mirabilis | 12 | 250 |
| 10d | A. niger | 20 | 31.25 |
2. Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway . This suggests possible applications in treating conditions like arthritis or other inflammatory diseases.
3. Anticancer Properties
Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells . The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their biological activities, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide. The results indicated that these compounds exhibited promising antimicrobial and anti-inflammatory effects, warranting further exploration into their therapeutic potential .
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For example, pyrazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. A comparative study might show:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide | E. coli | 30 |
| Standard Drug (e.g., Streptomycin) | Staphylococcus aureus | 28 |
This suggests that the compound could serve as a potential lead in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or other inflammatory diseases.
Cancer Research
Recent studies have explored the anticancer potential of pyrazole derivatives. The unique structural features of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide suggest it could be effective against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Drug Development
Given its promising biological activities, this compound is being investigated as a potential candidate for drug development in several therapeutic areas:
- Antimicrobial Drugs
- Anti-inflammatory Agents
- Anticancer Therapies
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in the H-Series Inhibitors
The H-series inhibitors () share sulfonamide groups but differ in their heterocyclic cores. For example:
- H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 hydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide) feature isoquinoline sulfonamides, which are bulkier and more planar than the pyrazole in the target compound. These structural differences likely alter binding affinities; the pyrazole’s smaller size may enhance selectivity for compact enzyme pockets.
Pyrazolo-Pyrimidine Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a pyrazole-containing scaffold but incorporates a pyrimidine and chromenone system. Key distinctions include:
- Substituents: The chromenone moiety introduces conjugated π-systems, enhancing UV absorption but increasing metabolic susceptibility.
Patent Compounds with Sulfonamide Moieties
European Patent EP 2 697 207 B1 () lists compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide, which feature trifluoromethyl groups and oxazolidine rings.
Comparative Data Table
Key Research Findings
- Hydrogen Bonding : The sulfonamide group and fluorine substituent likely participate in hydrogen bonding and dipole interactions, akin to patterns observed in crystallographic studies (), enhancing target engagement.
- Synthetic Feasibility : The target compound’s synthesis may avoid the palladium-catalyzed coupling required for pyrazolo-pyrimidine derivatives (), simplifying production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
